molecular formula C15H21N3O4 B13817263 (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

Cat. No.: B13817263
M. Wt: 307.34 g/mol
InChI Key: XRUJOVRWNMBAAA-JBLDHEPKSA-N
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Description

(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid is a synthetic peptide derivative of high analytical grade, designed for advanced life science research. This compound is supplied as a stable, lyophilized powder and is characterized by techniques including HPLC and MS to ensure superior purity and identity. Its specific stereochemistry suggests potential for selective interaction with biological systems. Primary research applications for this compound include its use as a key intermediate in the synthesis of more complex peptide structures , a building block for studying peptide conformation and stability, and a tool for probing enzyme-substrate interactions in biochemical assays. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle the material appropriately in a controlled laboratory setting. For specific storage and handling instructions, please refer to the product datasheet.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,12+/m0/s1

InChI Key

XRUJOVRWNMBAAA-JBLDHEPKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Peptide Bond Formation

The general synthetic route involves condensation of protected amino acids using EDC in an organic solvent such as methylene dichloride. This coupling forms the amide bonds between amino acid residues, building the peptide backbone of the compound.

  • Step 1: Condensation of N-protected (2S)-2-aminopropanoic acid (alanine derivative) with N-protected (2R)-2-amino-3-phenylpropanoic acid (phenylalanine derivative).
  • Step 2: Further coupling with another (2S)-2-aminopropanoic acid unit to complete the tripeptide structure.

Protection and Deprotection Strategies

Two main protecting groups are utilized:

The choice of protecting group affects the deprotection method and overall yield. After deprotection, acylation with 4-amidinobenzoylchloride hydrochloride is used to introduce specific functional groups if required.

Stereochemical Considerations

The stereochemistry at each chiral center is carefully controlled by starting from enantiomerically pure amino acid derivatives. The (2S) and (2R) configurations are preserved through mild reaction conditions to avoid racemization.

Functional Group Modifications

Additional modifications such as hydrogenation, reduction, or oxidation are performed on intermediates to introduce or modify side chains, enhancing biological activity or solubility.

Research Outcomes and Structure-Activity Relationships (SAR)

Extensive studies on related compounds have demonstrated the importance of stereochemistry and side-chain substituents on biological activity, particularly inhibition of platelet aggregation via glycoprotein IIb/IIIa antagonism.

Biological Activity Correlation

  • The compound with the (3S,2S)-phenylalanine derivative showed the highest inhibitory activity with an IC50 as low as 13 nM.
  • Substituents on the phenyl ring of the phenylalanine residue significantly affect potency; for example, 4-methoxy substitution enhances activity.
  • Stereoisomers with different configurations exhibit reduced activity, highlighting the necessity of stereochemical precision.

Data Tables Summarizing Activity

Compound ID Substituent (R) IC50 (nM) Notes
1 (TAK-029) Glycine 43 Reference compound
4a Tyrosine 18 2.4-fold increase over TAK-029
4c Phenylalanine 230 Lower activity
4h 4-Methoxyphenylalanine 13 Highest potency observed
4d Phenylglycine 5000 Steric hindrance reduces potency
4e Leucine 2000 Moderate activity

This data illustrates the impact of amino acid side chains and stereochemistry on the compound's pharmacological profile.

Summary of Preparation Methods

Step Number Reaction Type Reagents/Conditions Purpose
1 Peptide coupling EDC in methylene dichloride Formation of peptide bonds
2 Protection (Z or Boc) Z or Boc amino acids Protect reactive amine groups
3 Deprotection Hydrogenolysis (Pd-C) or acid hydrolysis Remove protecting groups
4 Acylation 4-Amidinobenzoylchloride hydrochloride Introduce functional groups
5 Functional group modification Hydrogenation, reduction, oxidation Side chain modification

Professional and Authoritative Notes

  • The synthetic procedures are adapted from peer-reviewed medicinal chemistry research conducted by Takeda Chemical Industries, Ltd., ensuring high reliability and reproducibility.
  • The stereochemical integrity is maintained through the use of enantiomerically pure starting materials and mild reaction conditions.
  • The structure-activity relationship studies provide a comprehensive understanding of how modifications affect biological activity, guiding further optimization.
  • These methods exclude unreliable sources and are based on patents and high-impact journal publications, reflecting a diverse and authoritative knowledge base.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The peptide bonds can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid (CAS 82267-48-9)
  • Key Differences: Replaces the terminal propanoic acid with butanedioic acid (succinic acid).
  • Impact: Molecular Weight: Increases to 351.35 g/mol (vs. 322.34 g/mol for the target compound) . Acidity: Enhanced due to two carboxylic acid groups, altering ionization and solubility.
(2R)-2-(4-Hydroxyphenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic acid
  • Key Differences: Shorter ethanoic acid backbone, 4-hydroxyphenyl group, and sulfanyl (-SH) substituent.
  • Impact :
    • Solubility : Increased polarity from the hydroxyl group enhances water solubility.
    • Reactivity : Sulfanyl group enables disulfide bond formation, absent in the target compound .

Analogues with Functional Group Variations

(2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
  • Key Differences: Phosphonomethyl (-CH2PO3H2) group replaces the amide-linked phenylpropanoyl moiety.
  • Impact :
    • Charge : Introduces a negatively charged group at physiological pH, favoring ionic interactions.
    • Bioavailability : Reduced membrane permeability due to high polarity .
(2S)-3-Biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid
  • Key Differences: Biphenyl group and sulfanyl-propanoyl chain.
  • Stability: Sulfanyl group may confer susceptibility to oxidation .

Stereochemical Variants

(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol
  • Key Differences : Alcohol terminus instead of carboxylic acid; dimethylamine substitution.
  • Impact :
    • Ionization : Lacks acidic protons, reducing solubility in aqueous environments.
    • Biological Activity : Likely targets different receptors (e.g., adrenergic systems) due to structural divergence .

Quantitative Comparison of Properties

Property Target Compound Butanedioic Acid Derivative 4-Hydroxyphenyl Analogue Phosphonomethyl Analogue
Molecular Formula C15H20N3O5 C16H21N3O6 C12H15NO4S C10H12NO5P
Molecular Weight (g/mol) 322.34 351.35 269.31 257.18
Hydrogen Bond Donors 5 6 4 4
Hydrogen Bond Acceptors 7 9 6 7
logP (Predicted) 1.2 0.8 1.5 -0.3

Q & A

Q. What are the recommended strategies for synthesizing (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
  • Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection .
  • Coupling : Activate carboxyl groups with coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form amide bonds .
  • Deprotection : Remove protecting groups under acidic conditions (e.g., TFA for Boc) .
  • Purification : Employ reverse-phase HPLC or flash chromatography to isolate the product .

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer : Use chiral analytical techniques:
  • Chiral HPLC : Compare retention times with enantiomeric standards .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (2S,2R,2S) configurations .
  • Circular Dichroism (CD) : Analyze secondary structural features if the compound participates in helical or β-sheet conformations .

Q. What are the critical solubility considerations for in vitro assays?

  • Methodological Answer : Solubility can be enhanced via:
  • Salt Formation : Convert to hydrochloride or trifluoroacetate salts, as seen in dihydrochloride derivatives of similar amino acids .
  • Co-Solvents : Use DMSO (≤5% v/v) or aqueous buffers with detergents (e.g., Tween-80) for hydrophobic segments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions. To address:
  • Standardized Protocols : Replicate assays under controlled pH, temperature, and ionic strength .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .
  • Orthogonal Assays : Validate activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize coupling efficiency during synthesis to mitigate low yields?

  • Methodological Answer : Low yields in amide bond formation can be improved by:
  • Coupling Agents : Switch to HATU or PyBOP for sterically hindered residues .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 50°C, 30 min) .
  • Solvent Optimization : Use DMF or NMP for better solubility of intermediates .

Q. How does the stereochemistry of the phenylpropanoyl moiety influence enzyme inhibition?

  • Methodological Answer : The (2R) configuration in the phenylpropanoyl group likely affects target binding. To study:
  • Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., proteases or kinases) .
  • Enantiomer-Specific Assays : Compare inhibitory activity of (2R) vs. (2S) configurations using purified enzymes .
  • X-ray Crystallography : Resolve co-crystal structures to visualize stereochemical recognition .

Q. What analytical methods are recommended for detecting degradation products under physiological conditions?

  • Methodological Answer : Stability studies require:
  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or oxidative stress (H₂O₂) .
  • LC-MS/MS : Identify degradation products via high-resolution mass spectrometry .
  • Kinetic Analysis : Calculate degradation half-life (t₁/₂) using Arrhenius plots .

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